Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
CAS No.: 104481-24-5
Cat. No.: VC20767561
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104481-24-5 |
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Molecular Formula | C10H15N3O2S |
Molecular Weight | 241.31 g/mol |
IUPAC Name | ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 |
Standard InChI Key | NNFAICXZOSXKDP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)N2CCNCC2 |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS# 104481-24-5) is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety, with an ethyl carboxylate functional group at the 4-position of the thiazole ring. This molecular architecture provides multiple sites for potential modifications and interactions with biological targets, making it a versatile scaffold for drug discovery.
Basic Chemical Information
The compound's structural identity is defined by the following parameters:
Parameter | Value |
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IUPAC Name | ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate |
CAS Number | 104481-24-5 |
Molecular Formula | C₁₀H₁₅N₃O₂S |
Molecular Weight | 241.31 g/mol |
Canonical SMILES | CCOC(=O)C1=CSC(=N1)N2CCNCC2 |
InChI | InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 |
InChI Key | NNFAICXZOSXKDP-UHFFFAOYSA-N |
The chemical structure comprises three key components: a thiazole heterocycle, a piperazine ring, and an ethyl carboxylate group. The piperazine ring is connected to the thiazole at the 2-position, while the carboxylate group is attached at the 4-position of the thiazole ring. This arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, contributing to its chemical reactivity and biological activity profile.
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is essential for its handling, storage, and application in research and development processes.
Physical Properties
The compound typically appears as a crystalline solid with the following physical characteristics:
Property | Value |
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Physical State | Crystalline solid |
Density | 1.238 g/cm³ |
Boiling Point | 378.4 °C at 760 mmHg |
Purity (commercial) | ≥ 95% |
These properties influence the compound's behavior in various solvents and reaction conditions, which is crucial information for researchers working with this molecule.
Chemical Reactivity
The chemical reactivity of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is primarily determined by its functional groups:
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The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid, which can be further modified for coupling reactions.
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The piperazine ring contains a secondary amine (NH) that can participate in nucleophilic substitution reactions or can be functionalized through alkylation or acylation.
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The thiazole ring provides aromatic character and potential sites for electrophilic substitution reactions.
These reactive features make the compound valuable for further chemical modifications and the synthesis of more complex structures with potentially enhanced biological activities.
Synthetic Approaches
Several synthetic routes have been developed for the preparation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate and its derivatives. Understanding these methods is crucial for researchers seeking to synthesize this compound or related analogs.
General Synthetic Pathway
The synthesis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate typically follows a sequential approach:
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Preparation of ethyl 2-aminothiazole-4-carboxylate through the condensation of ethyl bromopyruvate with thiourea.
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Introduction of the piperazine moiety at the 2-position of the thiazole ring through nucleophilic substitution reactions.
This general approach allows for the controlled assembly of the target molecule with potential for scaling and optimization.
Detailed Synthetic Procedure
Based on similar thiazole derivatives, a typical synthesis might proceed as follows:
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Ethyl 2-aminothiazole-4-carboxylate is synthesized by reacting ethyl bromopyruvate with thiourea in ethanol under reflux conditions for approximately 4 hours.
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The resulting aminothiazole derivative is then reacted with appropriate reagents to facilitate the introduction of the piperazine ring at the 2-position.
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Purification steps, including recrystallization or column chromatography, are employed to obtain the pure compound.
This synthetic strategy can be modified to introduce various substituents on the piperazine ring or to alter the ester group, enabling the creation of a library of structurally related compounds for structure-activity relationship studies.
Applications in Medicinal Chemistry
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds with potential therapeutic applications. The compound's structural features make it particularly relevant to medicinal chemistry research.
Pharmaceutical Relevance
The thiazole-piperazine scaffold found in this compound has attracted considerable interest in drug discovery for several reasons:
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The thiazole ring is present in many bioactive compounds and approved drugs, contributing to their pharmacological properties.
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Piperazine-containing compounds often exhibit improved solubility and bioavailability compared to their non-piperazine counterparts.
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The combination of these structural elements creates molecules with potential activity against various biological targets.
Recent studies have investigated thiazole-piperazine derivatives for their potential in treating neurological disorders, particularly Alzheimer's disease, highlighting the pharmaceutical significance of this chemical class.
Structure-Activity Relationships
Research on thiazole-piperazine derivatives has revealed important structure-activity relationships that inform the design of new therapeutic agents:
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Modifications to the piperazine ring can significantly influence binding affinity to specific receptors or enzymes.
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The carboxylate group provides a convenient handle for further functionalization, allowing for the fine-tuning of pharmacokinetic properties.
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The thiazole core contributes to specific interactions with biological targets, often through hydrogen bonding and π-stacking interactions.
Understanding these relationships is crucial for the rational design of new drug candidates based on the Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate scaffold.
Recent Research Developments
Recent scientific investigations have explored the potential of thiazole-piperazine derivatives, including compounds related to Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, in various therapeutic areas.
Neurodegenerative Disease Research
A significant area of current research involves the development of thiazole-piperazine derivatives as multi-target agents for Alzheimer's disease treatment. These studies have yielded promising results:
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Several thiazole-clubbed piperazine derivatives have demonstrated inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE) at submicromolar concentrations.
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Some compounds have shown the ability to inhibit β-amyloid (Aβ) aggregation, a key pathological feature of Alzheimer's disease.
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Selected derivatives exhibit metal chelating capabilities, which may help mitigate metal-induced oxidative stress in neurodegenerative conditions.
These findings suggest that the thiazole-piperazine scaffold represents a promising starting point for the development of multi-target agents for complex neurodegenerative disorders.
Structure Optimization Studies
Researchers have conducted extensive structure optimization studies to enhance the biological activity of thiazole-piperazine derivatives:
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Introduction of specific substituents on the piperazine ring can significantly impact binding affinity and selectivity for particular biological targets.
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Modification of the carboxylate group has been explored to improve pharmacokinetic properties and metabolic stability.
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Hybrid molecules incorporating the thiazole-piperazine scaffold with other bioactive moieties have been investigated for potential synergistic effects.
These optimization efforts have contributed to our understanding of how structural modifications influence the biological properties of these compounds, guiding future drug development strategies.
Biological Activity Profile
The biological activity of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate and its derivatives encompasses several important pharmacological effects that make them attractive candidates for drug development.
Enzyme Inhibition Properties
Recent studies on thiazole-piperazine derivatives have demonstrated significant enzyme inhibition properties:
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Several derivatives have shown potent inhibition of acetylcholinesterase, with IC₅₀ values in the submicromolar range.
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Compound variations with specific substituents have exhibited selective inhibition of butyrylcholinesterase.
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The mechanism of enzyme inhibition appears to involve interactions with both the catalytic and peripheral anionic sites of the target enzymes.
These enzyme inhibition properties are particularly relevant for the development of treatments for disorders characterized by cholinergic dysfunction, such as Alzheimer's disease.
Neuroprotective Effects
Beyond enzyme inhibition, thiazole-piperazine derivatives have demonstrated neuroprotective effects in cellular models:
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Selected compounds have shown an ability to protect neuronal cells against Aβ-induced toxicity.
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Some derivatives appear to be non-cytotoxic at concentrations that effectively inhibit target enzymes, suggesting a favorable therapeutic window.
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The combination of enzyme inhibition, anti-aggregation effects, and neuroprotection makes these compounds promising multi-target drug candidates.
These neuroprotective properties highlight the potential therapeutic value of compounds based on the Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate scaffold in addressing complex neurodegenerative conditions.
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